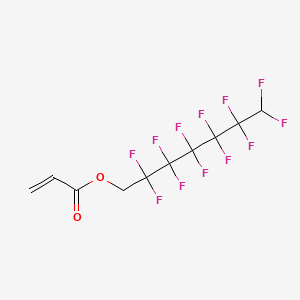

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F12O2/c1-2-4(23)24-3-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEJDNMGOWJONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26246-67-3 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26246-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80184039 | |

| Record name | (6H-Perfluorohexyl)methyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2993-85-3 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2993-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002993853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6H-Perfluorohexyl)methyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate

This guide provides a comprehensive overview of the synthesis and purification of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate (DFHA), a crucial monomer in the development of advanced fluorinated polymers. These polymers are integral to a variety of high-performance applications, from creating water- and oil-repellent surfaces to enhancing the durability of coatings and electronic materials.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, the rationale behind experimental choices, and methods for ensuring the final product's purity and identity.

Introduction: The Significance of Fluorinated Acrylates

Fluorinated polymers, derived from monomers like DFHA, possess a unique combination of properties including hydrophobicity, oleophobicity, thermal stability, and chemical resistance. These characteristics are primarily due to the high electronegativity and low polarizability of the fluorine atoms, which create a low surface energy. DFHA, with its C10H6F12O2 formula, is a key building block for polymers used in specialty applications such as anti-fouling coatings, release agents, and hydrophobic layers in optical and electronic devices. The synthesis and purification of this monomer are critical steps in achieving the desired performance of the final polymeric materials.

Synthesis of this compound

The synthesis of DFHA is typically achieved through the esterification of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1-heptanol with acryloyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is a reliable method for producing high-purity fluorinated acrylates.

Reaction Mechanism and Rationale

The core of the synthesis is the reaction between the hydroxyl group of the fluorinated alcohol and the highly reactive acyl chloride. The reaction is often carried out in the presence of a base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The highly fluorinated tail of the alcohol is a strong electron-withdrawing group, which can decrease the nucleophilicity of the hydroxyl group. Therefore, the use of a highly reactive acylating agent like acryloyl chloride is advantageous.

A polymerization inhibitor, such as 4-tert-butylcatechol, is commonly added to the commercially available DFHA to prevent spontaneous polymerization of the acrylate group, especially during storage and handling.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents:

-

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1-heptanol

-

Acryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Condenser (if reflux is needed)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1-heptanol and a small amount of a polymerization inhibitor in an anhydrous solvent.

-

Addition of Base: Cool the flask in an ice bath and add triethylamine to the solution with stirring.

-

Addition of Acryloyl Chloride: Add acryloyl chloride dropwise from the dropping funnel to the cooled solution. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove any remaining acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will be a liquid.

Safety Precautions:

Acryloyl chloride is highly corrosive, flammable, and a lachrymator. It reacts violently with water and alcohols.[2][3][4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[2] Fluorinated alcohols should also be handled with care.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any residual solvent to achieve the high purity required for polymerization.

Purification Strategies and Rationale

1. Vacuum Distillation:

This is often the preferred method for purifying liquid monomers. The high boiling point of DFHA (197 °C at atmospheric pressure) necessitates distillation under reduced pressure to prevent thermal polymerization of the acrylate group. A polymerization inhibitor should be added to the distillation flask.

2. Column Chromatography:

For smaller scale purifications or to remove non-volatile impurities, column chromatography can be employed. Given the fluorinated nature of the compound, a standard silica gel stationary phase can be effective. The choice of eluent is crucial; a non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent is gradually increased to elute the more polar impurities after the desired product has been collected.

Detailed Purification Protocol: Vacuum Distillation

Equipment:

-

Distillation flask

-

Short path distillation head

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Cold trap

Procedure:

-

Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Charging the Flask: Transfer the crude DFHA to the distillation flask and add a fresh boiling chip and a small amount of a high-boiling polymerization inhibitor.

-

Distillation: Gradually apply vacuum and begin heating the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. Discard any initial forerunning and stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially unstable residues.

Visualizing the Purification Workflow

Caption: Workflow for the purification of this compound.

Characterization and Quality Control

Confirming the structure and purity of the synthesized DFHA is a critical final step.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the hydrogen atoms in the molecule. The characteristic signals for the acrylate protons (vinyl group) and the methylene protons adjacent to the ester oxygen and the fluorinated chain are expected.

-

¹⁹F NMR: Confirms the presence and structure of the fluorinated alkyl chain.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Used to identify the key functional groups. Expect strong characteristic peaks for the C=O stretch of the ester and the C=C stretch of the acrylate group. The C-F bonds will also show strong absorptions.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Determines the purity of the sample and confirms the molecular weight of the product.

-

Expected Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | ~5.8-6.4 ppm (multiplets, 3H) | Vinyl protons of the acrylate group. |

| ~4.5 ppm (triplet, 2H) | Methylene protons (-CH₂-) adjacent to the ester oxygen. | |

| ~6.1 ppm (triplet of triplets, 1H) | Terminal proton (-CHF₂) of the fluorinated chain. | |

| ¹⁹F NMR | Multiple signals in the fluorinated region | Confirms the - (CF₂)₅CHF₂ structure. |

| FTIR | ~1730 cm⁻¹ | C=O stretching vibration of the ester. |

| ~1635 cm⁻¹ | C=C stretching vibration of the acrylate. | |

| ~1100-1300 cm⁻¹ | Strong C-F stretching vibrations. |

Conclusion

The synthesis and purification of this compound require careful execution of established organic chemistry techniques. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce high-purity monomer essential for the development of advanced fluorinated materials. The rigorous characterization of the final product ensures its suitability for polymerization and subsequent applications.

References

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acrylyl Chloride. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

CEM Corporation. (2017). Esterification Experiment. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

-

California State University, Sacramento. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. Retrieved from [Link]

-

LCGC International. (n.d.). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the fluorinated acrylate copolymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of dodecafluoroheptyl methacrylate (DFMA) on the comprehensive properties of acrylate emulsion pressure sensitive adhesives. Retrieved from [Link]

-

ResearchGate. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

-

YouTube. (2021). Column Chromatography Separation (Sep-Pak C-18). Retrieved from [Link]

- Google Patents. (n.d.). US9162964B2 - Acrylate production process.

-

RSC Advances. (n.d.). Preparation and properties of fluorinated acrylic copolymer modified with nano-silica. Retrieved from [Link]

-

Arkivoc. (n.d.). Supplementary Material Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. Retrieved from [Link]

- Google Patents. (n.d.). EP1795535A1 - Process for the manufacture of a stable solution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethane-sulfonyl-beta-D-mannopyranose (mannose triflate).

Sources

An In-depth Technical Guide to the Synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate

This guide provides a detailed exploration of the synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl acrylate (DFHA), a crucial monomer for the development of advanced fluorinated polymers. The presence of the extensive C6F12H moiety imparts unique properties to the resulting polymers, including exceptionally low surface energy, robust chemical and thermal stability, and both hydrophobicity and oleophobicity.[1] These characteristics are highly sought after for applications in specialized coatings, water and oil repellent surface treatments, textiles, and electronic materials.[1][2]

This document is intended for researchers, chemists, and materials scientists, offering a comprehensive overview of the synthetic chemistry, a detailed experimental protocol, and critical insights into the underlying principles of the process, focusing on the esterification of the parent fluorinated alcohol.

Core Chemistry: The Esterification Pathway

The most direct and common method for synthesizing this compound is the esterification of its corresponding alcohol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol. This reaction involves forming an ester linkage between the fluorinated alcohol and an acrylic acid derivative.

Two primary approaches exist for this transformation:

-

Direct Fischer Esterification: This classic method involves reacting the alcohol directly with acrylic acid in the presence of a strong acid catalyst, such as sulfuric acid. While seemingly straightforward, this is an equilibrium-limited process.[3] To achieve high yields, the water byproduct must be continuously removed from the reaction mixture, often through azeotropic distillation, which can complicate the setup.

-

Acylation with Acryloyl Chloride: A more robust and generally higher-yielding laboratory method involves using a more reactive acrylic acid derivative, acryloyl chloride. This reaction is typically fast and irreversible. The primary challenge is managing the hydrogen chloride (HCl) byproduct, which is corrosive and can lead to unwanted side reactions. This is effectively managed by including a stoichiometric amount of a non-nucleophilic base, such as triethylamine, which scavenges the HCl by forming a salt.[4]

This guide will focus on the acryloyl chloride method due to its efficiency and amenability to standard laboratory practice.

The Causality Behind Experimental Choices:

-

Choice of Acrylating Agent: Acryloyl chloride is preferred over acrylic acid for its high reactivity, which drives the reaction to completion without the need for water removal. This avoids the complexities of managing a chemical equilibrium.[3][4]

-

Role of the Base: The inclusion of a tertiary amine base (e.g., triethylamine) is critical. It neutralizes the HCl generated in situ. Without a base, the acidic conditions could promote side reactions, and the buildup of HCl could hinder the reaction's progress.

-

Solvent Selection: An inert, aprotic solvent like tetrahydrofuran (THF) or diethyl ether is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Inhibitor: Acrylate monomers are highly susceptible to spontaneous free-radical polymerization, especially when heated. Therefore, an inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ), is often included in the final product to ensure stability during storage.[5]

Experimental Protocol: Synthesis via Acryloyl Chloride

This protocol outlines a representative procedure for the synthesis of this compound on a laboratory scale.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Acryloyl chloride is highly corrosive, toxic, and a lachrymator.

Materials & Equipment:

-

Reactants:

-

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol

-

Acryloyl chloride (freshly distilled or high purity)

-

Triethylamine (anhydrous)

-

-

Solvent: Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Step-by-Step Methodology:

-

Reaction Setup:

-

Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is dry.

-

In the flask, dissolve 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.

-

-

Acryloyl Chloride Addition:

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Charge the dropping funnel with acryloyl chloride (1.1 eq).

-

Add the acryloyl chloride dropwise to the stirred solution over approximately 60 minutes. The slow addition is crucial to control the exothermic reaction and prevent temperature spikes. A white precipitate of triethylammonium chloride will form.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Filter the reaction mixture to remove the triethylammonium chloride salt. Wash the salt cake with a small amount of fresh diethyl ether to recover any trapped product.

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any excess acid) and then with brine (to remove residual water).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a yellowish liquid. High purity is achieved through vacuum distillation. Collect the fraction at the appropriate boiling point and reduced pressure.

-

Add a small amount of an inhibitor (e.g., 100 ppm TBC) to the purified product for stabilization.[5]

-

Store the final product in a tightly sealed container at 2-8°C.[2][5]

-

Data Presentation and Characterization

Table 1: Physical and Chemical Properties of Key Compounds

| Property | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol | This compound |

| CAS Number | 335-99-9 | 2993-85-3[5][6] |

| Molecular Formula | C₇H₄F₁₂O[7] | C₁₀H₆F₁₂O₂[6] |

| Molecular Weight | 332.09 g/mol [7] | 386.13 g/mol [5][6] |

| Appearance | - | Colorless to almost colorless clear liquid[1] |

| Boiling Point | - | 197 °C (lit.)[5] |

| Density | - | 1.581 g/mL at 25 °C (lit.)[5] |

| Refractive Index | - | n20/D 1.342 (lit.)[5] |

Product Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

FT-IR Spectroscopy: Look for the appearance of a strong ester carbonyl (C=O) peak around 1730 cm⁻¹ and the disappearance of the broad alcohol O-H stretch from the starting material.

-

NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This provides definitive structural confirmation. The ¹H NMR will show characteristic peaks for the acrylate vinyl protons and the methylene group adjacent to the ester oxygen. The ¹⁹F NMR will confirm the integrity of the dodecafluoroheptyl chain.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is used to assess the purity of the final product and confirm its molecular weight.

Visualized Workflows and Mechanisms

Diagram 1: Overall Synthesis Workflow

Caption: A flowchart of the synthesis process for DFHA.

Diagram 2: Chemical Reaction Scheme

Sources

- 1. CAS 2993-85-3: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl … [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents [patents.google.com]

- 5. This compound 95 2993-85-3 [sigmaaldrich.com]

- 6. This compound | C10H6F12O2 | CID 76340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate

A-Z-00000001

Abstract

This technical guide provides a comprehensive analysis of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl acrylate (DFHA), a crucial monomer in the synthesis of advanced fluorinated polymers. These polymers are valued for properties such as exceptional water and oil repellency, thermal stability, and chemical resistance, making them suitable for high-performance coatings, textiles, and electronic materials.[1] Given its pivotal role, rigorous characterization of the monomer's structure and purity is paramount. This document details the analytical workflows for Fourier-Transform Infrared (FTIR) and multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights into experimental design, data interpretation, and quality assurance for researchers and professionals in materials science and drug development.

Introduction and Analytical Strategy

This compound (DFHA) belongs to a class of fluorinated acrylic monomers. Its molecular architecture, comprising a polymerizable acrylate head and a highly fluorinated tail, bestows unique properties upon the resulting polymers. Verifying the integrity of this structure before polymerization is critical for ensuring the final material's performance.

This guide employs a dual spectroscopic approach:

-

FTIR Spectroscopy provides a rapid, high-level confirmation of essential functional groups.

-

Multinuclear NMR Spectroscopy offers a detailed, atom-specific map of the entire molecule, confirming connectivity and enabling purity assessment.

The synergy between these techniques provides a self-validating system for the comprehensive characterization of DFHA.

Figure 1: A schematic of the integrated spectroscopic workflow for the characterization of DFHA.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the atoms in the this compound molecule are numbered as shown below. This convention will be used throughout the guide for all spectral assignments.

Figure 2: Numbering scheme for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Application

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. For DFHA, FTIR is ideal for quickly verifying the presence of the acrylate C=C and C=O bonds, the ester C-O linkage, and the prominent C-F bonds of the fluorinated chain.

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid like DFHA due to its speed and minimal sample preparation.[2][3][4] In ATR, an IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[3][5] This interaction provides a high-quality spectrum without the need for sample dilution.[4]

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a single drop of DFHA directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Lower the ATR press to ensure firm contact with the liquid sample. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal and press with a solvent-moistened wipe after analysis.

Spectral Interpretation

The FTIR spectrum of DFHA is dominated by several characteristic absorption bands. The most informative regions are the carbonyl stretching region (1700-1750 cm⁻¹), the C=C stretching region (~1640 cm⁻¹), and the C-F stretching region (1100-1300 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Assignment Notes |

| ~1735-1745 | C=O Stretch | Acrylate Ester | Strong, sharp absorption characteristic of an α,β-unsaturated ester carbonyl. |

| ~1638 | C=C Stretch | Alkene | Medium intensity peak, confirming the presence of the polymerizable double bond. |

| ~1410 | =C-H In-plane Bend | Alkene | Confirms the presence of vinyl protons. |

| ~1100-1300 | C-F Stretch | Fluoroalkane | A series of very strong, broad, and complex absorptions, characteristic of the -(CF₂)n- chain. This is often the most intense feature in the spectrum.[6] |

| ~1190 | C-O Stretch | Ester | Strong absorption, often overlapping with the C-F bands. |

The presence of all these key bands provides strong evidence for the correct molecular structure. The absence of a broad absorption around 3200-3500 cm⁻¹ confirms the absence of hydroxyl impurities (e.g., from residual alcohol starting material).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural characterization by probing the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). Because ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds.[7][8]

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 10-20 mg of DFHA into a clean vial. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is an excellent solvent for this compound and has a well-defined residual peak for referencing.[9][10]

-

Transfer: Using a Pasteur pipette, transfer the homogeneous solution into a 5 mm NMR tube, ensuring no solid particles are present.[10]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent. Standard shimming protocols should be applied to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required.[9]

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F NMR experiments are generally fast due to the high receptivity of the nucleus.[7]

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of DFHA is relatively simple and provides clear information about the non-fluorinated portion of the molecule.

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1a, 1b, 2 | 5.9 - 6.5 | Multiplets | 3H | Acrylate vinyl protons (CH₂=CH-). The three protons are distinct and couple to each other. A typical pattern is a doublet of doublets for each. |

| 4 | ~4.5 | Triplet | 2H | Methylene protons (-O-CH₂-CF₂-). The signal is split into a triplet by the two adjacent fluorine atoms on C5. |

| 10 | 5.8 - 6.2 | Triplet of Triplets | 1H | Terminal methine proton (-CHF₂). This proton is coupled to the two geminal fluorine atoms and the two vicinal fluorine atoms on C9, resulting in a complex triplet of triplets. |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone. The signals for carbons bonded to fluorine will appear as multiplets due to C-F coupling.

| Atom # | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 3 | ~165 | Singlet | Ester Carbonyl (C=O) |

| 2 | ~132 | Singlet | Alkene (=CH) |

| 1 | ~128 | Singlet | Alkene (=CH₂) |

| 4 | ~60 | Triplet | Methylene (-O-CH₂) |

| 5-9 | 105 - 120 | Multiplets | Fluorinated Carbons (-CF₂-) |

| 10 | ~108 | Triplet | Terminal Carbon (-CHF₂) |

Note: The introduction of fluorine atoms significantly influences the chemical shifts of nearby carbons.[11]

¹⁹F NMR Spectral Interpretation

The ¹⁹F NMR spectrum is the most information-rich for this molecule, providing a distinct signal for each unique fluorine environment. Chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm). The predictable chemical shift ranges for linear perfluoroalkyl chains make assignments relatively straightforward.[12]

| Atom # | Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity | Assignment |

| 10 | ~ -138 to -140 | Doublet of Triplets | Terminal (-CHF₂) |

| 9 | ~ -130 | Multiplet | -CF₂-CHF₂ |

| 6, 7, 8 | ~ -122 to -126 | Multiplet | Internal -(CF₂)₃- groups |

| 5 | ~ -114 | Multiplet | -O-CH₂-CF₂- |

Causality in ¹⁹F NMR:

-

Chemical Shift: The chemical shift is highly sensitive to the local electronic environment. The -CF₂- group alpha to the electron-withdrawing oxygen atom (C5) is the most deshielded (least negative chemical shift). The terminal -CHF₂ group (C10) is the most shielded.

-

Multiplicity: The signals are split into multiplets due to spin-spin coupling with neighboring fluorine atoms (homonuclear coupling).[7] These coupling constants are typically larger than for protons and can occur over several bonds.[7][13] For example, the signal for the fluorine atoms on C10 is split by the geminal proton and the vicinal fluorines on C9.

Integrated Analysis and Conclusion

The combined data from FTIR and multinuclear NMR provides a robust and unambiguous characterization of this compound.

-

FTIR rapidly confirms the presence of the acrylate ester and fluoroalkyl functional groups.

-

¹H NMR verifies the structure and integrity of the acrylate and adjacent methylene groups and provides quantitative integration.

-

¹³C NMR confirms the carbon framework and the influence of fluorine substitution.

-

¹⁹F NMR provides the definitive fingerprint of the fluorinated chain, confirming its length and terminal structure.

By integrating these results, researchers and drug development professionals can confidently verify the identity, structure, and purity of DFHA, ensuring the quality and performance of downstream applications. The methodologies described herein represent a self-validating system critical for quality control and research in advanced materials science.

References

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

-

MMRC. ATR – Theory and Applications. Available from: [Link]

-

Wikipedia. Attenuated total reflection. Available from: [Link]

-

Chemistry For Everyone. What Is Attenuated Total Reflectance (ATR)-FTIR Spectroscopy?. YouTube. Available from: [Link]

-

ACS Publications. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Available from: [Link]

-

Marival-Hodebar, L., Tordeux, M., & Wakselman, C. (1999). Influence of the introduction of fluorine atoms on the13C NMR spectra of acrylic esters. Magnetic Resonance in Chemistry, 37(8), 579–582. Available from: [Link]

-

ACS Publications. Advancing PFAS Detection through Machine Learning Prediction of 19F NMR Spectra. Environmental Science & Technology. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

ACS Publications. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available from: [Link]

-

Wiley Online Library. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Available from: [Link]

-

SlideShare. 19 f chemical shifts and coupling constants. Available from: [Link]

-

ACS Publications. Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available from: [Link]

-

Unpaywall. Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. Available from: [Link]

-

PubChem. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. Available from: [Link]

-

RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]

-

RSC Publishing. 19 F solid-state nuclear magnetic resonance as a tool to study the bioaccumulation of per- and polyfluoroalkyl substances in murine tissue samples. Environmental Science: Advances. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

ResearchGate. Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Available from: [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

-

ResearchGate. Specific chemical shifts of 19 F and 13 C in various functional groups. Available from: [Link]

-

University of Colorado Boulder. 13C NMR Chemical Shift Table. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

SpectraBase. 2,2,3,3,4,4,4-Heptafluorobutyl acrylate - Optional[1H NMR] - Spectrum. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. FTIR spectra of 3,3,4,4,5,5,6,6,6-nonafluorohexyl acrylate (a) and its polymer PMFA (b). Available from: [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

RSC Advances. A facile strategy to prepare fluorine-containing acrylic copolymer for hydrophobic surface. Available from: [Link]content/articlepdf/2016/ra/c6ra07792k)

Sources

- 1. This compound [myskinrecipes.com]

- 2. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 3. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 4. mmrc.caltech.edu [mmrc.caltech.edu]

- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. sci-hub.st [sci-hub.st]

- 12. pubs.acs.org [pubs.acs.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Mass Spectrometry Analysis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate (DFHA)

An In-depth Technical Guide:

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the mass spectrometric analysis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate (DFHA). It is designed for researchers, analytical chemists, and quality control professionals who require robust methods for the identification and quantification of this fluorinated monomer. This document delves into the core principles of instrument selection, sample preparation, and spectral interpretation, emphasizing the causal relationships between molecular structure and analytical outcomes.

Introduction: The Analytical Imperative for DFHA

This compound (DFHA) is a fluorous functional monomer critical in the synthesis of advanced polymers and surface coatings. Its unique structure, combining a reactive acrylate head with a highly fluorinated tail, imparts desirable properties such as hydrophobicity, chemical resistance, and low surface energy to the resulting materials. Consequently, the precise and accurate analysis of DFHA is paramount for several applications:

-

Quality Control: Quantifying residual monomer in polymer products to ensure safety and performance specifications are met.

-

Environmental Monitoring: Detecting and quantifying trace levels of DFHA in environmental matrices as part of the broader surveillance of per- and polyfluoroalkyl substances (PFAS).

-

Reaction Monitoring: Tracking the consumption of the monomer during polymerization processes to optimize synthesis.

This guide provides the technical foundation for developing and implementing reliable mass spectrometry-based methods tailored to the specific physicochemical properties of DFHA.

Physicochemical Properties and Analytical Implications

A molecule's behavior in a mass spectrometer is dictated by its chemical properties. Understanding these properties is the first step in method development.

The structure of DFHA—H₂C=CHCO₂CH₂(CF₂)₅CHF₂—presents two distinct domains: a volatile, reactive acrylate group and a stable, electron-rich polyfluorinated alkyl chain. This duality is the primary determinant for selecting the analytical approach. The molecule is sufficiently volatile for gas chromatography, yet its identity as a fluorinated substance also makes it amenable to techniques common for PFAS analysis.

Table 1: Key Physicochemical Properties of DFHA

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₆F₁₂O₂ | [1][2] |

| Molecular Weight | 386.13 g/mol | [1][2] |

| Monoisotopic Mass | 386.0176174 Da | [1][2] |

| Boiling Point | 197 °C |

| Density | 1.581 g/mL at 25 °C | |

Gas Chromatography-Mass Spectrometry (GC-MS): The Primary Approach

Expertise & Causality: For the analysis of a pure monomer or its presence in a simple matrix, GC-MS is the most direct and robust technique. DFHA's boiling point of 197 °C makes it perfectly suitable for volatilization in a heated GC inlet without thermal degradation. Electron Ionization (EI) is the preferred method as it provides reproducible, library-searchable fragmentation patterns that are rich in structural information.

Experimental Protocol: GC-MS Analysis of DFHA

This protocol provides a self-validating system for the confident identification of DFHA.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a high-purity solvent compatible with GC analysis, such as Ethyl Acetate or Methyl tert-butyl ether (MTBE).[3]

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Trustworthiness Check: Prepare a solvent blank and a mid-range quality control (QC) standard from a separate stock solution to run alongside the samples.

-

-

Instrumentation and Parameters:

-

The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.

Table 2: Recommended GC-MS Starting Parameters

Parameter Setting Rationale GC System Agilent 8890 or equivalent Standard, robust platform. Column Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm A 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of analytes.[4] Inlet Temperature 250 °C Ensures complete and rapid volatilization without causing thermal breakdown. Injection Mode Splitless (for trace analysis) or Split (10:1 for standards) Splitless mode maximizes sensitivity, while a split injection prevents column overloading with concentrated samples. Carrier Gas Helium at 1.0 mL/min (constant flow) Inert and provides optimal chromatographic efficiency. Oven Program 45 °C (2 min), ramp at 12 °C/min to 300 °C, hold 5 min A controlled temperature ramp ensures good separation from solvent and any potential impurities.[5] MS System Agilent 7250 GC/Q-TOF or equivalent High-resolution mass spectrometry (HRMS) provides accurate mass data, increasing confidence in identification.[6] Ionization Mode Electron Ionization (EI) at 70 eV Standardized energy level produces repeatable fragmentation for library matching and structural elucidation. Source Temperature 230 °C Optimal temperature to maintain ion integrity. Quadrupole Temp 150 °C Standard operating condition. Mass Range 40 - 500 m/z Captures the molecular ion and all significant fragments. | Acquisition Mode | Full Scan | Essential for identifying unknown compounds and elucidating fragmentation pathways. |

-

Anticipated EI Fragmentation Pathway

In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions.[7] The 70 eV EI process for DFHA is expected to produce a distinct pattern based on the established principles of organic mass spectrometry. The primary cleavage points are the ester linkage and the C-C bonds within the fluorinated chain.

A proposed fragmentation pathway is as follows:

-

Molecular Ion Formation: Electron impact ejects an electron, forming the molecular ion [C₁₀H₆F₁₂O₂]⁺• at m/z 386.

-

Alpha-Cleavage: The most favorable initial fragmentation is often the cleavage of the bond alpha to the carbonyl group, leading to the loss of the dodecafluoroheptoxy radical (•OCH₂(CF₂)₅CHF₂), resulting in the acylium ion [H₂C=CHCO]⁺ at m/z 55.

-

McLafferty Rearrangement: While less common for acrylates compared to other esters, a rearrangement could occur, but direct fragmentation is more probable.

-

Cleavage of the Ester Bond: Fragmentation can occur at the C-O bond, leading to the formation of the dodecafluoroheptyl cation [CH₂(CF₂)₅CHF₂]⁺ at m/z 331.

-

Fluorocarbon Fragmentation: The highly stable fluorinated chain will fragment, typically through the loss of CF₂ (50 Da) or CF₃ (69 Da) units, producing a characteristic pattern of lower-mass ions.

Sources

- 1. This compound | C10H6F12O2 | CID 76340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecafluoroheptyl acrylate | C10H6F12O2 | CID 18696725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. lcms.cz [lcms.cz]

- 6. agilent.com [agilent.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate (DFHA) Monomer: Properties, Synthesis, Polymerization, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate (DFHA) is a fluorinated acrylate monomer that has garnered significant interest across various high-performance material applications. Its unique molecular structure, characterized by a highly fluorinated heptyl chain and a reactive acrylate functional group, imparts exceptional physicochemical properties to the polymers derived from it. This guide provides a comprehensive overview of DFHA, delving into its fundamental properties, synthesis, polymerization behavior, and the characterization of both the monomer and its corresponding polymers. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials for coatings, textiles, electronics, and biomedical devices.

Physicochemical Properties of DFHA Monomer

The distinct properties of DFHA are a direct consequence of its chemical structure, which combines a bulky, electron-withdrawing fluorinated tail with a polymerizable acrylate head.

| Property | Value | Source(s) |

| Chemical Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl prop-2-enoate | |

| Synonyms | DFHA, 1H,1H,7H-Dodecafluoroheptyl acrylate | , |

| CAS Number | 2993-85-3 | |

| Molecular Formula | C₁₀H₆F₁₂O₂ | |

| Molecular Weight | 386.13 g/mol | , |

| Appearance | Colorless liquid | |

| Density | 1.581 g/mL at 25 °C | |

| Boiling Point | 197 °C | |

| Refractive Index | n20/D 1.342 | |

| Flash Point | 102 °C (closed cup) | |

| Solubility | Generally soluble in fluorinated solvents and some organic solvents. Low solubility in water. | Inferred from general properties of fluorinated compounds |

| Viscosity | Low viscosity, typical of acrylate monomers.[1] | |

| Surface Tension | Expected to be low due to the high fluorine content. |

The Causality Behind DFHA's Properties: A Structural Perspective

The remarkable properties of DFHA and its polymers stem directly from the influence of the fluorine atoms on the molecule's electronic and steric characteristics.

-

Low Surface Energy: The high electronegativity of fluorine atoms leads to very low polarizability of the C-F bond. This results in weak intermolecular van der Waals forces, which in turn leads to low surface energy. This is the fundamental reason for the hydrophobicity and oleophobicity of poly(DFHA) coatings.[2]

-

Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond energy contributes to the excellent thermal stability and chemical resistance of polymers incorporating DFHA.[3]

-

Polymerization Capability: The acrylate group provides a readily polymerizable double bond, allowing for the formation of high molecular weight polymers and copolymers through various polymerization techniques.[2]

Synthesis of this compound

The most common laboratory and industrial synthesis of DFHA involves the esterification of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol with acryloyl chloride.

Experimental Protocol: Synthesis of DFHA

This protocol describes a general procedure for the synthesis of DFHA. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as acryloyl chloride is corrosive and lachrymatory.

Materials:

-

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol

-

Acryloyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, toluene)

-

Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol, anhydrous solvent, and a catalytic amount of an inhibitor.

-

Addition of Base: Triethylamine (1.1-1.2 equivalents) is added to the flask, and the mixture is cooled to 0 °C in an ice bath.

-

Addition of Acryloyl Chloride: Acryloyl chloride (1.1 equivalents) is dissolved in a small amount of anhydrous solvent and added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield the pure this compound monomer.

Self-Validating System:

-

Purity of Reactants: The purity of the starting alcohol and acryloyl chloride should be confirmed by GC or NMR before use.

-

Monitoring Reaction Completion: Regular monitoring by TLC or GC ensures that the reaction has gone to completion, minimizing the presence of unreacted starting materials in the final product.

-

Characterization of Product: The identity and purity of the final product must be confirmed by ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.

Polymerization of DFHA

DFHA can be polymerized or copolymerized using standard free-radical polymerization techniques, such as solution and emulsion polymerization. The choice of method depends on the desired polymer properties and application.

Solution Polymerization Protocol

Materials:

-

This compound (DFHA)

-

Comonomer (optional, e.g., methyl methacrylate, butyl acrylate)

-

Free-radical initiator (e.g., azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., toluene, ethyl acetate, fluorinated solvents)

Procedure:

-

Reaction Setup: A reaction vessel is charged with the monomer(s) and solvent.

-

Inert Atmosphere: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Initiator Addition: The initiator is added to the reaction mixture.

-

Polymerization: The reaction is heated to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN) and allowed to proceed for several hours.

-

Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

Self-Validating System:

-

Monomer Purity: The purity of the monomers should be checked to ensure the absence of inhibitors (other than the intended amount) or other impurities that could affect the polymerization kinetics.

-

Conversion Monitoring: The progress of the polymerization can be monitored by periodically taking samples and analyzing the monomer conversion by GC or gravimetry.

-

Reproducibility: Repeating the polymerization under identical conditions should yield polymers with consistent molecular weights and polydispersity, as determined by Gel Permeation Chromatography (GPC).

Emulsion Polymerization Protocol

Materials:

-

DFHA and optional comonomers

-

Deionized water

-

Surfactant (e.g., sodium dodecyl sulfate, SDS)

-

Water-soluble initiator (e.g., potassium persulfate, KPS)

-

Buffer (optional, to control pH)

Procedure:

-

Aqueous Phase Preparation: Deionized water, surfactant, and buffer are charged to a reactor equipped with a stirrer, condenser, and nitrogen inlet.

-

Monomer Emulsion: The monomers are emulsified in a separate vessel with water and a portion of the surfactant.

-

Polymerization: The reactor is heated to the desired temperature, and the initiator is added to the aqueous phase. The monomer emulsion is then fed into the reactor over a period of time.

-

Completion: After the monomer feed is complete, the reaction is held at the polymerization temperature for an additional period to ensure high conversion.

-

Characterization: The resulting latex can be characterized for particle size, solid content, and polymer properties after isolation.

Self-Validating System:

-

Latex Stability: A stable latex with no or minimal coagulum formation is an indicator of a successful emulsion polymerization.

-

Particle Size Analysis: Dynamic Light Scattering (DLS) should be used to measure the particle size and distribution, which should be consistent for a given recipe.

-

Conversion Measurement: Gravimetric analysis is used to determine the final monomer conversion.

Characterization of DFHA Monomer and Polymers

A suite of analytical techniques is essential for the comprehensive characterization of both the DFHA monomer and its polymers.

Monomer Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and integration of the acrylate protons and the methylene protons adjacent to the ester oxygen.

-

¹⁹F NMR: To characterize the fluorinated heptyl chain.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, including the C=O stretch of the ester (around 1735 cm⁻¹), the C=C stretch of the acrylate (around 1635 cm⁻¹), and the strong C-F stretching vibrations (in the 1100-1300 cm⁻¹ region).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the monomer and identify any potential impurities.

Polymer Characterization Protocols

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. For fluorinated polymers, a fluorinated solvent such as hexafluoroisopropanol (HFIP) may be required as the mobile phase.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of amorphous polymers or the melting temperature (Tm) of semi-crystalline polymers.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

-

Contact Angle Goniometry: To measure the static and dynamic contact angles of water and other liquids on films of the polymer. This provides a quantitative measure of the surface energy and the hydrophobic/oleophobic nature of the material. High water contact angles (often >110°) are indicative of a highly hydrophobic surface.[4]

Safety and Handling

This compound is classified as a skin, eye, and respiratory irritant.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

The unique properties of polymers derived from DFHA make them suitable for a wide range of applications, including:

-

Hydrophobic and Oleophobic Coatings: For textiles, paper, and other surfaces to impart water and oil repellency.[3]

-

Anti-Fouling Coatings: To prevent the adhesion of organisms to surfaces in marine environments.[3]

-

Low Surface Energy Materials: For use in release liners and non-stick surfaces.[3]

-

Electronic Materials: As dielectric coatings and encapsulants.[3]

-

Biomedical Devices: To create surfaces that resist protein adsorption and biofouling.

Conclusion

This compound is a versatile fluorinated monomer that provides a pathway to a wide array of high-performance polymers. Its synthesis, polymerization, and the resulting polymer properties are all dictated by its unique chemical structure. A thorough understanding of its physicochemical properties and the appropriate characterization techniques is crucial for the successful development of advanced materials for a variety of demanding applications. This guide has provided a comprehensive overview of these aspects, offering a foundation for further research and development in this exciting field of polymer science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

Polymer Source. Comprehensive Polymer Characterization for Quality Control and Enhanced Performance. [Link]

-

TA Instruments. Polymer Flow and Mechanical Characterization for Material Development, Processing, and Performance. [Link]

-

PubChem. This compound - Safety and Hazards. [Link]

-

Bruker. Quality Control - Analysis of Polymers and Plastics. [Link]

-

CSIR-CMERI. Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films. [Link]

Sources

- 1. Analysis of Polymers and Plastics - Quality Control [plastics-polymer-analysis.com]

- 2. CAS 2993-85-3: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl … [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. cmeri.res.in [cmeri.res.in]

- 5. This compound | C10H6F12O2 | CID 76340 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate in Organic Solvents

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate (DFHA). As a key monomer in the synthesis of advanced fluorinated polymers, understanding its behavior in various organic solvents is paramount for researchers, scientists, and drug development professionals. This document delineates the molecular characteristics of DFHA that govern its solubility, offers a qualitative overview of its solubility in common organic solvents, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended to empower researchers with the foundational knowledge and practical methodology to effectively incorporate DFHA into novel formulations and polymerization processes.

Introduction: The Molecular Architecture and Physicochemical Profile of Dodecafluoroheptyl Acrylate (DFHA)

This compound (CAS Number: 2993-85-3) is a fluorinated acrylate monomer distinguished by its unique molecular structure, which imparts a range of desirable properties to the polymers derived from it.[1][2][3] The molecule consists of a reactive acrylate group attached to a C7 carbon chain where twelve hydrogen atoms have been substituted with fluorine.[4] This high degree of fluorination is the primary determinant of its physicochemical behavior.

The presence of the long perfluorinated chain results in low surface energy, leading to both hydrophobic and oleophobic characteristics.[1][5] This makes polymers synthesized from DFHA valuable for applications requiring water and oil repellency, such as specialized coatings, textiles, and electronic materials.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, bestowing enhanced thermal and chemical stability upon the monomer and its subsequent polymers.[1]

From a solubility perspective, the molecule is amphipathic, albeit with a dominant fluorophilic character. The acrylate ester group provides a degree of polarity, while the extensive fluorinated chain introduces a non-polar, lipophobic element. This duality dictates its miscibility with organic solvents, favoring those with either some polarity to interact with the acrylate head or, more significantly, those capable of solvating the fluorinated tail.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₆F₁₂O₂ |

| Molecular Weight | 386.13 g/mol [4][6] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Density | 1.581 g/mL at 25 °C[4] |

| Boiling Point | 197 °C[4] |

| Refractive Index | n20/D 1.342[4] |

Theoretical and Practical Aspects of DFHA Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For DFHA, its heavily fluorinated chain makes it a "fluorous" compound. Consequently, it is expected to exhibit higher solubility in fluorinated solvents. Its solubility in conventional organic solvents will be a function of the solvent's polarity and its ability to overcome the strong intermolecular forces of the DFHA molecules.

Qualitative Solubility Overview (Predicted):

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | "Like dissolves like" principle; strong affinity between the fluorinated chains of the solute and solvent. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to Good | The polar carbonyl group can interact with the acrylate moiety of DFHA. |

| Esters | Ethyl Acetate, Butyl Acetate | Moderate | Similar to ketones, the ester group of the solvent can interact with the acrylate group of DFHA. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | Generally effective for many polymers, but the high fluorine content of DFHA may limit solubility. |

| Alcohols | Ethanol, Isopropanol | Low | The hydrogen-bonding nature of alcohols is generally not conducive to solvating the fluorinated chain. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The non-polar, lipophilic nature of these solvents is incompatible with the lipophobic fluorinated chain of DFHA. |

Experimental Protocol for the Quantitative Determination of DFHA Solubility

To address the lack of specific solubility data, this section provides a robust, step-by-step methodology for the experimental determination of DFHA solubility in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (≥97% purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Autosampler vials

-

Volumetric flasks

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Experimental workflow for determining the solubility of DFHA.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of DFHA and dissolve it in a volumetric flask with a solvent in which it is freely soluble (e.g., acetone or ethyl acetate) to create a primary stock solution.

-

Perform serial dilutions of the primary stock solution to prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

To a series of vials, add a known volume or weight of the organic solvent to be tested.

-

Add an excess amount of DFHA to each vial. The presence of undissolved DFHA is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration in the supernatant does not change over time).

-

-

Sampling and Analysis:

-

Remove the vials from the shaker and allow any undissolved DFHA to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any microscopic undissolved particles.

-

Accurately dilute the filtered sample with the mobile phase (for HPLC) or a suitable solvent (for GC) to a concentration that falls within the range of the calibration standards.

-

Analyze the diluted samples and the calibration standards using a validated HPLC or GC method.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.

-

Determine the concentration of DFHA in the diluted sample from the calibration curve.

-

Calculate the solubility of DFHA in the test solvent, accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL or mg/mL.

-

Safety and Handling Considerations

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the monomer and its solutions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

While quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented, its molecular structure provides a strong basis for predicting its solubility behavior. The highly fluorinated nature of DFHA suggests a preference for fluorinated solvents and moderate solubility in polar aprotic solvents like ketones and esters. For researchers and formulators requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for its determination. A thorough understanding of the solubility of DFHA is a critical first step in harnessing its unique properties for the development of next-generation materials.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. PubChem Compound Database. Retrieved from [Link]

Sources

Thermal stability and decomposition of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound (DFHA). DFHA is a crucial monomer in the synthesis of advanced fluorinated polymers, which are valued for their unique properties such as high thermal stability, chemical inertness, and low surface energy.[1][2] Understanding the thermal behavior of the monomer is paramount for ensuring safe handling, optimizing polymerization processes, and predicting the service life of the resulting polymers. This document outlines detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). It further elucidates the anticipated decomposition mechanisms and products based on established principles of fluoropolymer and acrylate chemistry.

Introduction to this compound (DFHA)

This compound (DFHA) is a fluorinated acrylic monomer with the chemical formula C₁₀H₆F₁₂O₂.[2][3][4] Its structure, featuring a highly fluorinated heptyl chain attached to an acrylate functional group, imparts exceptional properties to its polymers, including hydrophobicity, oleophobicity, and enhanced durability.[2][3] These characteristics make DFHA-based polymers highly sought after for applications in specialized coatings, textiles, and electronic materials.[3] The presence of a significant number of fluorine atoms is known to enhance the thermal and chemical stability of the resulting materials.[2][5]

| Property | Value |

| Chemical Formula | C₁₀H₆F₁₂O₂ |

| Molecular Weight | 386.13 g/mol [3][4] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 197 °C (lit.)[6] |

| Density | 1.581 g/mL at 25 °C (lit.)[6] |

| Flash Point | 102 °C (closed cup)[6] |

Foundational Principles of Thermal Stability in Fluorinated Acrylates

The thermal stability of a compound is its ability to resist decomposition at high temperatures. In DFHA, the high electronegativity of the fluorine atoms and the strength of the carbon-fluorine (C-F) bond are the primary contributors to its thermal robustness. The C-F bond is one of the strongest single bonds in organic chemistry, requiring significant energy to break.

However, the acrylate group introduces a potential site for thermal instability. The ester linkage and the carbon-carbon double bond can be susceptible to thermal degradation. Therefore, the overall thermal stability of DFHA is a balance between the highly stable fluorinated chain and the more reactive acrylate functionality.

Experimental Characterization of Thermal Properties

A multi-faceted approach employing several analytical techniques is essential for a thorough understanding of the thermal behavior of DFHA.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is a primary technique for determining the onset of decomposition and the overall thermal stability of a material.

3.1.1. Experimental Protocol: TGA of DFHA

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of DFHA into a clean, inert TGA pan (e.g., platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature (Td) is typically determined as the temperature at which a specific amount of weight loss (e.g., 5%) occurs.

3.1.2. Interpreting TGA Data for DFHA

The resulting TGA curve for DFHA is expected to show a single, sharp weight loss step, indicating a relatively clean decomposition process under inert conditions. The onset of this weight loss will define the upper-temperature limit for the monomer's stability. For similar fluorinated acrylate polymers, initial weight loss has been observed to start around 226°C.[9][10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For a monomer like DFHA, DSC can reveal its boiling point and any potential pre-decomposition reactions.

3.2.1. Experimental Protocol: DSC of DFHA

-

Instrument Calibration: Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of DFHA into a hermetically sealed aluminum pan to prevent volatilization before decomposition.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-